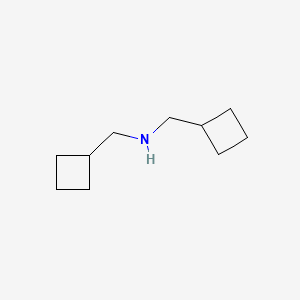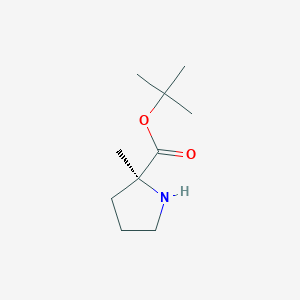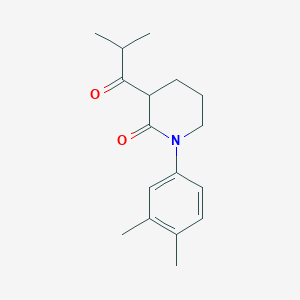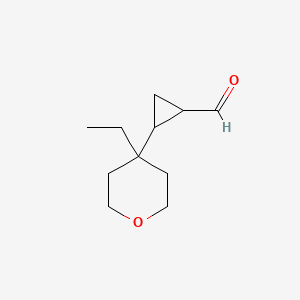
2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2 This compound features a cyclopropane ring substituted with an aldehyde group and a 4-ethyloxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For example, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2-(4-Ethyloxan-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(4-Ethyloxan-4-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the 4-ethyloxan-4-yl group, making it less sterically hindered.
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, resulting in different reactivity and applications.
Uniqueness
2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 4-ethyloxan-4-yl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(4-ethyloxan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-2-11(3-5-13-6-4-11)10-7-9(10)8-12/h8-10H,2-7H2,1H3 |
InChI Key |
BMWLLXPYHIPSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOCC1)C2CC2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
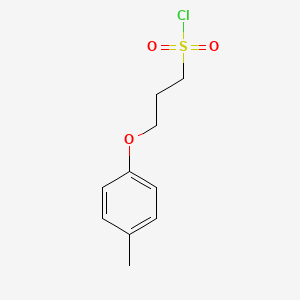
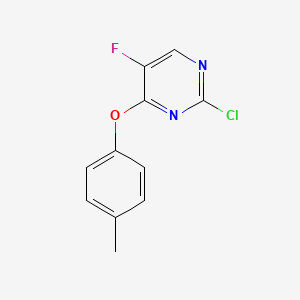
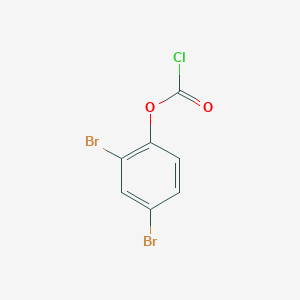
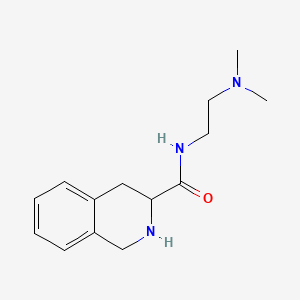
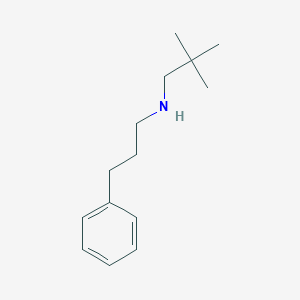
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
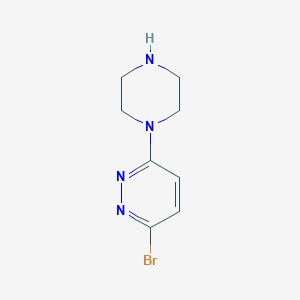
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)

